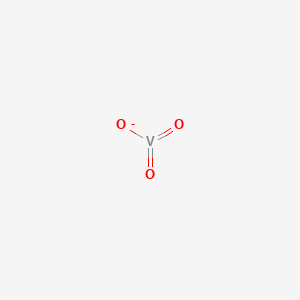

Oxido(dioxo)vanadium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Metavanadate is a vanadium oxoanion in which a central vanadium is divalently bound to two oxygens and monovalently bound to a hydroxide.

Oxyvanadium ions in various states of oxidation. They act primarily as ion transport inhibitors due to their inhibition of Na(+)-, K(+)-, and Ca(+)-ATPase transport systems. They also have insulin-like action, positive inotropic action on cardiac ventricular muscle, and other metabolic effects.

Applications De Recherche Scientifique

Vanadium and Melanoma A Systematic Review

: Vanadium, including oxidovanadium(IV), has shown potential as an anticancer agent, particularly in the treatment of melanoma. Various vanadium compounds and materials exhibit anticancer activities and may serve as a useful approach for treating melanoma. The specific vanadium-based compounds listed include oxidovanadium(IV), vanadium pentoxide, and functionalized nanoparticles of yttrium vanadate doped with europium, among others (Amante, Aureliano & De Sousa-Coelho, 2021).

Vanadium Compounds Therapeutic Effects in Melanoma : Vanadium compounds, including Oxidovanadium(IV) complexes, have been studied for their anti-cancer potential in melanoma. These compounds have been observed to induce apoptosis, increase reactive oxygen species (ROS) levels in certain melanoma cells, and demonstrate the potential to prolong the life of mice implanted with melanoma cells without systemic toxicity (Amante, Aureliano & De Sousa-Coelho, 2021).

Vanadium in Industrial and Environmental Applications

Review on the Latest Developments in Modified Vanadium-Titanium-Based SCR Catalysts : Vanadium-titanium-based catalysts, commonly used for NOx removal in coal-fired power plants, have been modified to enhance performance and address disadvantages like low-temperature deNOx activity and low thermal stability. Modifications have included the addition of various metals and non-metals to improve overall performance, suggesting potential for further development in industrial applications (Chen, Cao, Liu, Chen & Jia, 2018).

Redox Chemistry of Vanadium in Soils and Sediments Interactions with Colloidal Materials, Mobilization, Speciation, and Relevant Environmental Implications

: The review discusses the redox-induced speciation and mobilization of vanadium in soils and sediments, its interactions with colloidal materials, and the environmental risks associated with it. Advanced geochemical and spectroscopic techniques are discussed as tools to investigate these complex systems, highlighting vanadium's environmental impact and the need for further research (Shaheen, Alessi, Tack, Ok, Ki‐Hyun Kim, Gustafsson, Sparks & Rinklebe, 2019).

Propriétés

Numéro CAS |

37353-31-4 |

|---|---|

Formule moléculaire |

O3V- |

Poids moléculaire |

98.94 g/mol |

Nom IUPAC |

oxido(dioxo)vanadium |

InChI |

InChI=1S/3O.V/q;;-1; |

Clé InChI |

ALTWGIIQPLQAAM-UHFFFAOYSA-N |

SMILES |

[O-][V](=O)=O |

SMILES canonique |

[O-][V](=O)=O |

| 37353-31-4 | |

Synonymes |

Decavanadate Metavanadate Monovanadate Orthovanadate Oxyvanadium Sodium Vanadate Vanadate Vanadate, Sodium Vanadates Vanadyl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Phenol, 4-[2-(4-butoxyphenyl)-5-pyrimidinyl]-](/img/structure/B1206228.png)

![(3R,4S,6S)-4,9-dibromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-3-ol](/img/structure/B1206234.png)

![4-amino-2,6-dimethyl-5-[3-(4-methylphenyl)-1H-pyrazol-5-yl]-3-pyridazinone](/img/structure/B1206235.png)